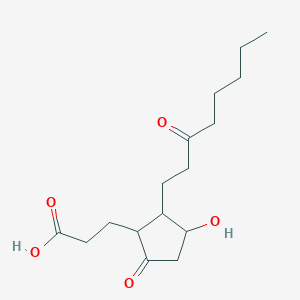

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Description

Properties

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGACPXKRXBKDQL-MGPQQGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of a Key Biomarker: A Technical Guide to the Discovery of 13,14-dihydro-15-keto-tetranor Prostaglandin E2

This guide provides a comprehensive technical overview of the discovery, analytical methodologies, and clinical significance of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 (PGE-M), a pivotal biomarker in diagnostics and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the foundational research that unveiled this crucial metabolite of Prostaglandin E2 (PGE2), tracing its journey from initial identification to its current role as a reliable indicator of systemic PGE2 production.

Introduction: The Challenge of a Transient Mediator

Prostaglandin E2, a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] However, the fleeting nature of PGE2, with a half-life of mere minutes in circulation, presents a significant challenge for its direct and accurate quantification as an indicator of in vivo production.[3] This inherent instability necessitated the search for a more stable downstream metabolite that could serve as a reliable surrogate for systemic PGE2 biosynthesis. The discovery of this compound in urine provided the solution, revolutionizing the study of processes governed by PGE2.

The Foundational Discovery: Elucidating the Metabolic Fate of PGE2

The seminal work of Swedish biochemists Mats Hamberg and Bengt Samuelsson in the early 1970s laid the groundwork for our understanding of prostaglandin metabolism. Their meticulous investigations, employing radiolabeled prostaglandins and sophisticated analytical techniques for the time, charted the complex biochemical cascade that transforms PGE2 into its urinary metabolites.

In their landmark 1971 paper, "On the metabolism of prostaglandins E1 and E2 in man," Hamberg and Samuelsson administered tritium-labeled PGE2 to human subjects and traced its metabolic fate.[4] Through a combination of solvent extraction, silicic acid chromatography, and gas-liquid chromatography, they identified a series of metabolic products in the urine.[4] Their research revealed that the initial and rapid inactivation of PGE2 involves the oxidation of the 15-hydroxyl group and the reduction of the 13,14-double bond, forming 13,14-dihydro-15-keto-PGE2.[3]

Further investigations by the same group led to the identification of the major urinary metabolite, a tetranor derivative, which had undergone both β-oxidation of the carboxylic side chain and ω-oxidation of the aliphatic side chain. This key metabolite was identified as 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, now commonly referred to as PGE-M.

The Biochemical Pathway of PGE2 Degradation

The enzymatic degradation of PGE2 to its primary urinary metabolite, this compound, is a multi-step process occurring primarily in the lungs, kidneys, and liver.[3]

Caption: Metabolic pathway of Prostaglandin E2 to its major urinary metabolite.

The Evolution of Analytical Methodologies: From Isotope Tracing to High-Throughput Assays

The journey to accurately and efficiently quantify this compound has been marked by significant advancements in analytical chemistry.

Early Methods: Pioneering with GC-MS and Radioimmunoassay

The initial identification and quantification of PGE-M relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS) .[5][6] This technique, though powerful for its time, required extensive sample purification and chemical derivatization to make the analyte volatile for gas-phase analysis.[7]

A generalized historical GC-MS protocol would involve:

-

Extraction: Liquid-liquid extraction of urine samples to isolate organic acids.

-

Purification: Column chromatography (e.g., silicic acid) to separate prostaglandins from other lipids.

-

Derivatization: Esterification of the carboxylic acid groups (e.g., with diazomethane) and formation of methoxime derivatives of the ketone groups, followed by silylation of the hydroxyl groups to increase volatility.

-

GC-MS Analysis: Separation on a packed or capillary GC column followed by electron impact mass spectrometry to identify and quantify the derivatized metabolite.

Contemporaneously, Radioimmunoassay (RIA) emerged as a more sensitive and higher-throughput method.[8][9] RIAs for prostaglandin metabolites were developed, offering picogram-level sensitivity.[8]

The principle of a competitive RIA for PGE-M involves:

-

Antibody Production: Generation of specific antibodies against the PGE-M molecule.

-

Radiolabeling: Preparation of a radiolabeled version of PGE-M (e.g., with tritium).

-

Competitive Binding: Incubation of the sample (containing unlabeled PGE-M) with a known amount of radiolabeled PGE-M and a limited amount of the specific antibody.

-

Separation and Detection: Separation of antibody-bound from free radiolabeled PGE-M and quantification of the radioactivity. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled PGE-M in the sample.

While sensitive, RIAs could suffer from cross-reactivity with structurally similar molecules, potentially leading to inaccuracies.[10]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized the quantification of PGE-M, offering unparalleled specificity, sensitivity, and accuracy, establishing it as the current "gold standard."[10][11][12]

A typical modern LC-MS/MS protocol for urinary PGE-M includes:

-

Sample Preparation:

-

Thawing of frozen urine samples.

-

Addition of a stable isotope-labeled internal standard (e.g., d4-PGE-M) to each sample to account for matrix effects and variations in extraction efficiency.

-

Solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

-

LC Separation:

-

Injection of the extracted sample onto a reverse-phase liquid chromatography column.

-

Gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to achieve chromatographic separation of PGE-M from other urinary components.

-

-

MS/MS Detection:

-

Ionization of the eluting analyte using electrospray ionization (ESI) in negative ion mode.

-

Tandem mass spectrometry analysis using multiple reaction monitoring (MRM) to selectively detect the precursor-to-product ion transitions specific for both the native PGE-M and the internal standard.

-

| Analytical Method | Principle | Advantages | Disadvantages |

| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High specificity. | Laborious sample preparation, requires derivatization. |

| RIA | Competitive binding of a radiolabeled antigen to a specific antibody. | High sensitivity, high throughput. | Potential for cross-reactivity, use of radioactive materials. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific precursor-product ion transitions. | High specificity and sensitivity, considered the "gold standard."[10] | Higher cost per sample, requires specialized equipment and expertise.[10] |

Clinical Significance and Applications: A Window into Systemic Inflammation and Disease

The ability to accurately measure urinary this compound has provided invaluable insights into the role of PGE2 in various human diseases. Elevated levels of urinary PGE-M are now recognized as a key biomarker for a range of conditions characterized by increased COX-2 activity and inflammation.

Cancer

Numerous studies have demonstrated a strong association between elevated urinary PGE-M levels and an increased risk and progression of several types of cancer, including:

-

Colorectal Cancer: Increased PGE-M is associated with a higher risk of developing colorectal adenomas and cancer.[1]

-

Lung Cancer: Patients with non-small cell lung cancer often exhibit significantly elevated urinary PGE-M levels.[11]

-

Breast Cancer: Higher PGE-M levels have been linked to an increased risk of breast cancer, particularly in postmenopausal women, and are associated with obesity and lung metastases in breast cancer patients.[1][13][14]

-

Pancreatic Cancer: Prospective studies suggest that higher pre-diagnosis urinary PGE-M levels are associated with an increased risk of pancreatic cancer.[2]

Inflammatory Diseases

As a direct reflection of PGE2 production, urinary PGE-M is a valuable tool for assessing the inflammatory status in various diseases. For instance, it has been shown to be a useful biomarker for monitoring disease activity in inflammatory bowel disease.[15] Recent research also suggests that urinary PGE-M levels increase with physical exercise, potentially reflecting muscle inflammation.[15]

Cardiovascular and Kidney Disease

Emerging evidence indicates that urinary PGE2 and its metabolite excretions are promising markers for future cardiovascular and kidney disease.[16] Higher levels are associated with an increased risk of cardiovascular mortality and the incidence of chronic kidney disease.[16] Studies in patients with diabetic nephropathy have also shown a correlation between urinary PGE-M levels and the progression of the disease.[17]

Future Perspectives

The discovery and subsequent analytical characterization of this compound have fundamentally advanced our understanding of the role of PGE2 in health and disease. As analytical technologies continue to improve in sensitivity and throughput, the clinical utility of urinary PGE-M as a non-invasive biomarker is poised to expand further. Its application in personalized medicine, for both risk assessment and monitoring therapeutic responses to anti-inflammatory and anti-cancer agents, holds significant promise for improving patient outcomes.

References

- 1. Urinary PGE-M: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. On the metabolism of prostaglandins E 1 and E 2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography--mass spectrometry assay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassays for prostaglandin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and application of a radioimmunoassay for F prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased levels of urinary PGE-M, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breas... [en-cancer.fr]

- 14. aacrjournals.org [aacrjournals.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

13,14-dihydro-15-keto-tetranor Prostaglandin E2 synthesis pathway

An In-depth Technical Guide to the Synthesis and Quantification of 13,14-dihydro-15-keto-tetranor Prostaglandin E2: A Key Biomarker of Systemic PGE2 Production

Introduction: The Significance of a Stable Metabolite

Prostaglandin E2 (PGE2) is a principal mediator of a vast array of physiological and pathological processes, including inflammation, pain, fever, and carcinogenesis.[1][2] Produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES), its potent bioactivity necessitates tight regulation of its synthesis and catabolism.[1][3][4] However, the direct measurement of PGE2 in biological fluids as an indicator of its systemic production is confounded by its extremely short half-life and its susceptibility to ex vivo generation during sample handling. This has led the scientific community to focus on its downstream, more stable metabolites.

The major urinary metabolite of PGE2, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly referred to as this compound (or PGE-M), serves as a reliable and accurate index of in vivo PGE2 synthesis.[5][6][7] Elevated levels of urinary PGE-M have been associated with various pathological states, including colorectal neoplasia, pancreatic cancer, and recurrent urinary tract infections, making it a critical biomarker in clinical and pharmaceutical research.[5][8][9] This guide provides a detailed exploration of the metabolic pathway leading to the formation of this key metabolite and a comprehensive overview of the gold-standard analytical techniques for its quantification.

The Metabolic Cascade: From Bioactive Mediator to Urinary Metabolite

The transformation of PGE2 into its urinary metabolite, 13,14-dihydro-15-keto-tetranor PGE2, is a multi-step enzymatic process primarily occurring in tissues with high metabolic activity, such as the lungs, kidneys, and liver.[4][6] The pathway is designed to rapidly inactivate the potent PGE2 molecule and facilitate its excretion.

The initial and rate-limiting step in PGE2 catabolism is the oxidation of the biologically active 15-hydroxyl group to a 15-keto group. This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , yielding the largely inactive 15-keto-PGE2.[6][10][11] The expression and activity of 15-PGDH are critical in controlling local PGE2 concentrations and it is often found to be downregulated in various cancers.[10][12]

The second step involves the reduction of the C13-C14 double bond of 15-keto-PGE2. This is carried out by 15-oxoprostaglandin Δ13-reductase (PTGR1) , an NADPH-dependent enzyme, to produce 13,14-dihydro-15-keto-PGE2 .[6][13][14] This metabolite is the major circulating form of PGE2 in the bloodstream, but it also has a relatively short half-life.[14][15]

Following these initial enzymatic conversions, 13,14-dihydro-15-keto-PGE2 undergoes systemic degradation before it can be excreted in the urine. This involves two key catabolic processes:

-

β-Oxidation: This process entails the removal of two-carbon units from the carboxyl (alpha) end of the prostanoid structure. Two successive cycles of β-oxidation lead to the "tetranor" derivative, which has four fewer carbons in its alpha chain.[6][7][16]

-

ω-Oxidation: This involves the oxidation of the terminal methyl (omega) end of the octanoyl side chain to a carboxylic acid, forming a dicarboxylic acid.[6][7]

The culmination of these enzymatic modifications is the formation of This compound , the stable, major urinary metabolite that accurately reflects systemic PGE2 production over time.

Caption: Metabolic pathway of Prostaglandin E2 to its major urinary metabolite.

Analytical Strategies for Quantification

Accurate quantification of this compound is paramount for its use as a biomarker. While immunoassays (ELISA) are available, they can suffer from cross-reactivity and matrix effects. The gold-standard and most robust method for the definitive quantification of this metabolite is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[17][18][19]

| Feature | LC-MS/MS | ELISA |

| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (potential for antibody cross-reactivity) |

| Sensitivity | Very High (picogram to femtogram levels) | High (nanogram to picogram levels) |

| Throughput | Moderate | High |

| Sample Prep | More complex (extraction, derivatization may be needed) | Simpler |

| Cost per Sample | Higher | Lower |

| Development Time | Longer | Shorter |

| Multiplexing | Can measure multiple metabolites simultaneously | Typically single-analyte |

Causality in Method Selection: The choice of LC-MS/MS as the preferred method is driven by the need for unequivocal identification and precise quantification, which is critical in both research and clinical settings. The high specificity of mass spectrometry, especially when coupled with stable isotope dilution using a deuterated internal standard, allows for the correction of matrix effects and variations in sample recovery, ensuring a highly accurate and self-validating system.[17][18]

Experimental Protocol: Quantification of Urinary PGE-M by LC-MS/MS

This protocol provides a generalized workflow for the quantification of this compound in human urine.

1. Sample Collection and Preparation:

-

Collect spot or 24-hour urine samples and store them immediately at -80°C to prevent degradation.

-

Thaw urine samples on ice.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Take an aliquot (e.g., 1 mL) of the supernatant for analysis.

-

Justification: Immediate freezing is crucial to halt enzymatic activity that could alter metabolite concentrations. Centrifugation removes cellular debris that can interfere with the analysis.

2. Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., d6-13,14-dihydro-15-keto-tetranor PGE2) to each sample, calibrator, and quality control sample.

-

Justification: The internal standard, being chemically identical to the analyte but with a different mass, co-elutes and experiences the same extraction and ionization effects. The ratio of the analyte to the internal standard provides a highly accurate measure, correcting for any sample loss during preparation.

3. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a C18 reverse-phase cartridge) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove hydrophilic impurities.

-

Elute the analyte and internal standard with a high-organic solvent (e.g., ethyl acetate or methanol).

-

Justification: SPE is a critical step to clean up the complex urine matrix and concentrate the analyte, reducing ion suppression and improving the signal-to-noise ratio in the mass spectrometer.

4. Derivatization (Optional but common):

-

Due to the chemical nature of the metabolite, it can undergo acid-catalyzed dehydration in the mass spectrometer's ion source, leading to poor sensitivity.[17][20]

-

A common approach is to intentionally dehydrate the analyte to a more stable product (tetranor PGA-M) prior to injection.[17]

-

Alternatively, derivatization of the ketone groups to O-methyloximes can improve chromatographic behavior and detection sensitivity.[20]

-

Justification: While adding a step, controlled derivatization or dehydration creates a single, stable product that can be more reliably quantified, enhancing the robustness of the assay.

5. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample onto a reverse-phase LC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both typically containing a small amount of formic acid to aid in protonation.

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both the native analyte (or its derivative) and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

6. Data Analysis and Normalization:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

To account for variations in urine dilution, normalize the final concentration to urinary creatinine, which is excreted at a relatively constant rate.[17][20] The result is typically expressed as ng/mg creatinine.

Caption: Experimental workflow for urinary PGE-M quantification by LC-MS/MS.

Conclusion

The metabolic pathway from PGE2 to this compound represents a crucial catabolic route for inactivating a potent lipid mediator. The stability and abundance of this terminal metabolite in urine make it an invaluable biomarker for assessing systemic PGE2 production in a non-invasive manner. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust analytical methodologies like LC-MS/MS, is essential for accurately investigating the role of PGE2 in health and disease, and for evaluating the efficacy of therapeutic interventions targeting the cyclooxygenase pathway.

References

-

Mesaros, C., et al. (2008). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. Journal of Chromatography B, 871(1), 72-7. Available at: [Link]

-

O'Brien, A., et al. (2021). Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women. Life Science Alliance, 4(7), e202000948. Available at: [Link]

-

Cai, Q., et al. (2007). Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia. Vanderbilt University. Available at: [Link]

-

Yu, D., et al. (2014). Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1293-1300. Available at: [Link]

-

Ishigaki, K., et al. (2017). Biosynthesis and metabolism of PGD2 and PGE2 to tetranor-PGDM and tetranor-PGEM. ResearchGate. Available at: [Link]

-

Trautmann, S., et al. (2022). Prostanoid Metabolites as Biomarkers in Human Disease. International Journal of Molecular Sciences, 23(24), 15609. Available at: [Link]

-

Tai, H. H., et al. (2006). Role of glutamine 148 of human 15-hydroxyprostaglandin dehydrogenase in catalytic oxidation of prostaglandin E2. Archives of Biochemistry and Biophysics, 447(2), 169-75. Available at: [Link]

-

Wikipedia. (n.d.). Fever. Wikipedia. Available at: [Link]

-

Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229-40. Available at: [Link]

-

Sun, F. F., & Armour, S. B. (1989). Prostaglandin catabolism in fetal and maternal tissues--a study of 15-hydroxyprostaglandin dehydrogenase and delta 13 reductase with specific assay methods. Prostaglandins, Leukotrienes, and Essential Fatty Acids, 38(1), 25-30. Available at: [Link]

-

Song, W. L., et al. (2007). Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer. Analytical Biochemistry, 364(1), 123-31. Available at: [Link]

- Tai, H. H. (2011). Prostaglandin catabolic enzymes as tumor suppressors. Cancer and Metastasis Reviews, 30(3-4), 409-17.

-

Yan, F., et al. (2017). 15-Hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes. Experimental and Therapeutic Medicine, 14(5), 4417-4422. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin E2. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). illustrates the biochemical pathway of prostaglandin E2 (PGE2)... ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Kingsley, P. J., & Marnett, L. J. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. Tetrahedron Letters, 61(15), 151744. Available at: [Link]

-

Li, J., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9925186. Available at: [Link]

-

ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. ResearchGate. Available at: [Link]

-

Ding, X., et al. (2014). Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis. Molecular and Clinical Oncology, 2(5), 781-787. Available at: [Link]

-

Lote, C. J., et al. (1983). Prostaglandin E2 excretion, urine flow and papillary osmolality during saline or dextrose infusion in the conscious rat. The Journal of Physiology, 341, 39-46. Available at: [Link]

-

Perez, G. O., et al. (1983). Urinary prostaglandin E2 excretion, sodium retention, and diuretic responsiveness in patients with chronic liver disease. The American Journal of Medicine, 75(5), 761-8. Available at: [Link]

-

Blair, I. A., & Waddell, K. A. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(4), 276-9. Available at: [Link]

-

Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855, 147-154. Available at: [Link]

-

Liu, G., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 52(12), 2321-9. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776). HMDB. Available at: [Link]

-

Sas K, et al. (2019). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Scientific Reports, 9(1), 18883. Available at: [Link]

-

Gkouvatsos, K., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Cells, 11(20), 3298. Available at: [Link]

-

LIPID MAPS Structure Database. (n.d.). 13,14-dihydro-15-keto Prostaglandin E2. LIPID MAPS. Available at: [Link]

-

Levine, L., & Alaimo, M. (1980). Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay. Prostaglandins and Medicine, 4(1), 15-26. Available at: [Link]

Sources

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia. | Cooperative Human Tissue Network Western Division [vumc.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women | Life Science Alliance [life-science-alliance.org]

- 9. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-Hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin catabolism in fetal and maternal tissues--a study of 15-hydroxyprostaglandin dehydrogenase and delta 13 reductase with specific assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LIPID MAPS [lipidmaps.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer. | BioGRID [thebiogrid.org]

- 19. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

biological function of 13,14-dihydro-15-keto-tetranor Prostaglandin E2

An In-Depth Technical Guide to 13,14-dihydro-15-keto-tetranor Prostaglandin E2: From Metabolism to a Clinically Relevant Biomarker

Executive Summary

Prostaglandin E2 (PGE2) is a potent, pleiotropic lipid mediator central to a vast array of physiological and pathological processes, including inflammation, oncology, and renal physiology.[1][[“]] The biological actions of PGE2 are transient and locally confined, a characteristic enforced by its rapid and efficient enzymatic catabolism. This technical guide provides a comprehensive exploration of this compound, a major terminal urinary metabolite of PGE2. While traditionally considered biologically inert, the quantification of this metabolite has become a cornerstone for assessing systemic, time-integrated PGE2 production in vivo. We will dissect its metabolic pathway, establish its preeminent role as a validated biomarker in diverse clinical contexts, and provide detailed, field-proven methodologies for its precise quantification. This document is intended as an authoritative resource for researchers, clinicians, and drug development professionals dedicated to unraveling the intricate roles of the PGE2 axis in human biology.

Part 1: The Prostaglandin E2 Metabolic Cascade

The Parent Compound: Prostaglandin E2 (PGE2)

PGE2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and terminal prostaglandin E synthases (PGES).[3] Its biological effects are profound and widespread, mediated through four distinct G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), which trigger diverse intracellular signaling pathways.[4] This signaling is implicated in everything from the cardinal signs of inflammation—vasodilation, pain sensitization, and fever—to gastrointestinal protection and cancer progression.[1][4]

The Imperative of Rapid Catabolism

The potency and pleiotropic nature of PGE2 necessitate a tightly regulated system of inactivation to prevent aberrant signaling. The biological half-life of PGE2 in circulation is remarkably short, estimated to be around 1.5 minutes.[5] This rapid clearance is not a passive process but a highly efficient, multi-step enzymatic cascade that ensures its effects remain localized and temporally controlled. Direct measurement of the parent PGE2 in plasma is therefore often misleading, as it fails to capture the true extent of its biosynthesis, representing only a fleeting snapshot.[6]

The Enzymatic Pathway to a Stable Biomarker

The systemic inactivation of PGE2 proceeds through a well-characterized pathway, converting the lipophilic, active molecule into a water-soluble, inactive metabolite suitable for renal excretion.

-

Initial Oxidation (Rate-Limiting Step): The primary and rate-limiting step in PGE2 catabolism is the oxidation of the hydroxyl group at carbon 15 by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][7] This creates the intermediate 15-keto-PGE2. This metabolite has a significantly reduced affinity for EP receptors, but recent evidence suggests it may not be entirely inactive.[8][9]

-

Double-Bond Reduction: The 15-keto-PGE2 intermediate is then acted upon by 15-oxo-prostaglandin Δ13-reductase, which reduces the double bond between carbons 13 and 14.[5] This reaction yields 13,14-dihydro-15-keto-PGE2 (PGE-M), the principal PGE2 metabolite found in plasma.[10] While more stable than PGE2 with a half-life of about 9 minutes, it is still subject to further metabolism, making it a less-than-ideal systemic biomarker.[5]

-

Chain Shortening (β- and ω-Oxidation): To produce the final urinary metabolite, PGE-M undergoes two cycles of β-oxidation from the carboxyl terminus and ω-oxidation at the methyl terminus. This process removes four carbons from the molecule's α-chain, resulting in the "tetranor" designation.[11] The final product is this compound (also referred to as tetranor-PGEM or PGE-MUM for Prostaglandin E-Major Urinary Metabolite), a stable, water-soluble compound readily excreted by the kidneys.[11][12]

Caption: Metabolic pathway of PGE2 to its major urinary metabolite.

Part 2: Biological Function: The Preeminent Role as a Biomarker

The Challenge of Direct PGE2 Measurement

As established, the fleeting existence of PGE2 in the bloodstream makes its direct quantification an unreliable indicator of its overall production rate. Plasma levels can fluctuate dramatically and are susceptible to ex vivo artifact generation during blood collection and processing. Therefore, to accurately assess the activity of the PGE2 pathway, particularly in response to therapeutic intervention or in chronic disease states, researchers must measure a more stable downstream product.

A Robust and Non-Invasive Index of Systemic PGE2 Production

The measurement of urinary 13,14-dihydro-15-keto-tetranor PGE2 circumvents the issues of instability and artifactual generation. Because it is a terminal metabolite that accumulates in the urine over time, its concentration, typically normalized to creatinine excretion, provides a time-integrated and reliable index of total body PGE2 synthesis.[12][13] This non-invasive approach has become the gold standard for assessing systemic PGE2 production in both clinical and preclinical research.[5][14]

Clinical and Research Significance

The utility of measuring this urinary metabolite has been demonstrated across a spectrum of human diseases where COX-2 and PGE2 are known to be key players.

| Disease/Condition | Finding | Significance | Reference(s) |

| Non-Small Cell Lung Cancer | Levels of the metabolite are greatly increased in patients. | Confirms that COX-2 significantly contributes to the overproduction of PGE2 in this malignancy. | [12] |

| Colorectal Neoplasia | Increased levels found in patients with colorectal cancers and large adenomas. | A potential non-invasive biomarker for detecting advanced colorectal neoplasia. | [5] |

| Diabetic Nephropathy | Urinary levels increase with the progression of the disease. | Identified as a novel biomarker for monitoring the advancement of diabetic kidney disease. | [15] |

| Inflammatory Bowel Disease | Suggested as a potential biomarker for ulcerative colitis and Crohn's disease activity. | Reflects the high inflammatory state and PGE2 production in the gut. | [5] |

| Healthy Physiology | Levels are nearly two-fold greater in men than in women. | Highlights a baseline sex difference in systemic PGE2 production. | [5][12] |

Is it Just a Biomarker?

The prevailing scientific consensus is that 13,14-dihydro-15-keto-tetranor PGE2 and its immediate plasma precursor, 13,14-dihydro-15-keto PGE2, are biologically inert. The latter has been shown to lack effective binding to the critical PGE2 receptors EP2 and EP4.[10] Furthermore, in a breast cancer cell model, 13,14-dihydro-15-keto PGE2 failed to inhibit STAT3 signaling, a key oncogenic pathway, whereas its own precursor, 15-keto PGE2, was an effective inhibitor.[8] This suggests that the structural modifications, particularly the reduction of the C13-C14 double bond, are critical for abrogating biological activity. While some recent studies have begun to explore potential roles for intermediate metabolites,[9] the primary and validated function of the terminal tetranor metabolite remains that of a highly reliable biomarker.

Part 3: Methodologies for Quantification

The choice of analytical methodology is critical for obtaining accurate and reproducible data. The two primary approaches are mass spectrometry and immunoassays, each with distinct advantages and considerations.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For research and clinical applications demanding the highest level of specificity and accuracy, LC-MS/MS is the unequivocal gold standard.[12][16] The technique combines the powerful separation capabilities of liquid chromatography with the sensitive and highly specific detection of tandem mass spectrometry.

Principle of Causality: The power of this method lies in its ability to physically separate the analyte of interest from other structurally similar molecules in the urine matrix before detection. Detection is based on a unique mass-to-charge ratio (m/z) and a specific fragmentation pattern (Multiple Reaction Monitoring, MRM), providing two layers of specificity. The use of a co-eluting, stable isotope-labeled internal standard (e.g., d4-PGE-M) is crucial, as it corrects for any analyte loss during sample preparation and for variations in instrument response, ensuring unparalleled accuracy.[17]

Experimental Protocol: Urinary PGE-M Quantification by LC-MS/MS

-

Sample Preparation:

-

Thaw 1 mL of urine sample on ice.

-

Add 10 µL of a stable isotope-labeled internal standard solution (e.g., 100 ng/mL d4-PGE-M).

-

Acidify the sample to pH 3.0 with formic acid to protonate the analyte for efficient extraction.

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol, then equilibrate with water. Load the sample, wash with a low-organic solvent (e.g., 10% methanol) to remove polar interferences, and elute the analyte with a high-organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC Separation:

-

Inject 10-20 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Employ a gradient elution profile. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

-

Set the column temperature to 40°C and flow rate to 0.3 mL/min.

-

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Optimize source parameters (e.g., spray voltage, source temperature).

-

Set up an MRM method to monitor the specific precursor-to-product ion transitions for the analyte and its internal standard.

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a similar matrix.

-

Caption: Workflow for urinary PGE-M analysis by LC-MS/MS.

Immunoassay Approaches: ELISA & CLEIA

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) or the more recent Chemiluminescent Enzyme Immunoassay (CLEIA), offer a higher-throughput and more cost-effective alternative to LC-MS/MS.[18][19]

Principle of Causality: These are competitive assays. PGE-M in the sample competes with a known amount of enzyme-labeled PGE-M (the tracer) for a limited number of binding sites on a highly specific antibody. The amount of tracer that binds to the antibody is therefore inversely proportional to the concentration of PGE-M in the sample. The signal generated by the enzyme's reaction with a substrate is measured, and the concentration is determined by comparison to a standard curve. The self-validating principle lies in the competition itself; a well-characterized antibody and tracer system ensures that only the target analyte or very similar structures can displace the tracer, with the standard curve providing the reference for quantification.

Experimental Protocol: Urinary PGE-M Quantification by Competitive ELISA

-

Plate Preparation: Use a microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Competitive Reaction:

-

Add standards, controls, and urine samples to the appropriate wells.

-

Add the PGE-M-specific primary antibody (e.g., a mouse monoclonal antibody) to each well.

-

Add the enzyme-conjugated PGE-M (e.g., HRP-PGE-M) to each well.

-

Seal the plate and incubate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.

-

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with a wash buffer to remove all unbound reagents.

-

Substrate Development:

-

Add a colorimetric substrate (e.g., TMB) to each well.

-

Incubate in the dark for 15-30 minutes to allow for color development. The intensity of the color will be inversely proportional to the PGE-M concentration.

-

-

Reaction Stoppage: Add a stop solution (e.g., 1 M sulfuric acid) to each well to halt the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE-M in the samples by interpolating their absorbance values from this curve.

Caption: Workflow for a competitive ELISA for PGE-M.

Method Comparison

| Feature | LC-MS/MS | Immunoassay (ELISA/CLEIA) |

| Specificity | Very High (based on retention time and m/z) | High (dependent on antibody quality) |

| Sensitivity | Very High (pg/mL levels) | High (pg/mL to ng/mL levels) |

| Accuracy | Very High (with internal standard) | Good (can be affected by matrix effects) |

| Throughput | Lower | Higher |

| Cost/Sample | Higher | Lower |

| Interference | Low (isobaric compounds can interfere) | Potential for cross-reactivity with structurally similar molecules or matrix effects.[20] |

| Expertise | Requires specialized personnel and equipment | More amenable to standard laboratory automation. |

Conclusion

This compound occupies a critical position in biomedical research, not as a direct mediator of biological activity, but as an indispensable and faithful reporter of systemic PGE2 production. Its stability and excretion profile make it an ideal biomarker, enabling non-invasive monitoring of the COX-2/PGE2 pathway's involvement in inflammation, cancer, and a host of other pathologies. The robust analytical methodologies of LC-MS/MS and modern immunoassays provide the necessary tools to accurately quantify this metabolite, offering invaluable insights for basic research, clinical diagnostics, and the development of targeted therapeutics aimed at modulating the potent effects of its parent compound.

References

-

Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). An integrated omics analysis of eicosanoid biology. Journal of lipid research, 50 Suppl(Suppl), S59–S64. [Link]

-

Cui, X., Zhang, L., & Li, J. (2004). Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer. Analytical biochemistry, 334(2), 266–275. [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240. [Link]

-

Springer Nature Experiments. (n.d.). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. [Link]

-

ScienceDirect. (n.d.). Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function. [Link]

-

JoVE. (n.d.). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. [Link]

-

Nakanishi, M., & Rosenberg, D. W. (2013). Multifaceted roles of prostaglandin E2 in inflammation and cancer. Seminars in immunopathology, 35(2), 123–137. [Link]

-

Korotkova, M., & Jakobsson, P. J. (2021). Prostanoid Metabolites as Biomarkers in Human Disease. International journal of molecular sciences, 22(21), 11573. [Link]

-

Morita, Y., Kurano, M., Sakai, E., Nishikawa, T., Igarashi, K., Aoki, J., Yatomi, Y., & Kano, K. (2021). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Journal of lipid research, 62, 100120. [Link]

-

Gauthier, J., Gagné-Sansfaçon, J., & Flamand, N. (2019). Endocannabinoid Metabolite Prostaglandin E2 (PGE2)-Glycerol Inhibits Human Neutrophil Functions: Involvement of Its Hydrolysis into PGE2 and EP Receptors. Journal of Immunology, 203(10), 2825-2833. [Link]

-

Cao, H., Xiao, L., Park, G., Wang, X., Azim, A. C., Christman, J. W., & van Breemen, R. B. (2008). An improved LC-MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Analytical biochemistry, 372(1), 41–51. [Link]

-

Sugimoto, Y., & Narumiya, S. (2014). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimica et biophysica acta, 1851(4), 414-421. [Link]

-

Human Metabolome Database. (n.d.). 13,14-Dihydro-15-keto-PGE2 (HMDB0002776). [Link]

-

Pyo, S., Kim, J., Lee, J. Y., Lee, J. H., Kim, B. S., Lee, J. S., ... & Surh, Y. J. (2019). 15-Keto Prostaglandin E2 Suppresses STAT3 Signaling and Inhibits Breast Cancer Cell Growth and Progression. Redox biology, 23, 101175. [Link]

-

Blair, I. A., & Barrow, S. E. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Biomedical mass spectrometry, 10(4), 276–279. [Link]

-

LIPID MAPS Structure Database. (n.d.). 13,14-dihydro-15-keto-PGE2. [Link]

-

Shionoiri, N., Tsuchiya, K., Noda, Y., Sato, T., Akaihata, H., Ogawa, S., & Kojima, Y. (2022). Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E-Major Urinary Metabolite (PGE-MUM). Diagnostics (Basel, Switzerland), 12(9), 2197. [Link]

-

Zitnanova, I., Lau, S. N., & Korotkova, M. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Frontiers in cell and developmental biology, 10, 978917. [Link]

-

Peskar, B. A., Aehringhaus, U., & Peskar, B. M. (1983). Plasma Levels of 15-keto-13,14-dihydro-prostaglandin E2 in Patients With Bronchogenic Carcinoma. Klinische Wochenschrift, 61(6), 283–286. [Link]

-

Lye, S. J., & Challis, J. R. (1982). Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay. Prostaglandins, 24(4), 453–464. [Link]

-

ResearchGate. (n.d.). Release of 13,14-dihydro-15- keto-PGE2 into the (combined) apical and basal compartments. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:192587). [Link]

-

ZFIN. (n.d.). ChEBI: this compound. [Link]

Sources

- 1. elisakits.co.uk [elisakits.co.uk]

- 2. consensus.app [consensus.app]

- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 10. LIPID MAPS [lipidmaps.org]

- 11. caymanchem.com [caymanchem.com]

- 12. Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay: determination of cyclooxygenase-specific PGE2 synthesis in healthy humans and those with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arborassays.com [arborassays.com]

- 20. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 13,14-dihydro-15-keto-tetranor Prostaglandin E2 as a PGE2 Metabolite

Foreword: Deconstructing a Key Biomarker

Prostaglandin E2 (PGE2), a potent lipid mediator derived from arachidonic acid, is a central player in a vast array of physiological and pathophysiological processes, including inflammation, immunity, and carcinogenesis.[1] The profound and often transient actions of PGE2 necessitate tight regulatory control, which is achieved not only through its intricate biosynthesis but also via its rapid and efficient catabolism. This guide provides a comprehensive technical overview of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 (PGE-M), the major urinary metabolite of PGE2. While often considered biologically inert, the accurate quantification of PGE-M serves as a critical and reliable indicator of systemic PGE2 production, offering invaluable insights for researchers, clinicians, and drug development professionals. We will delve into the biochemical journey from the ephemeral PGE2 to its stable urinary endpoint, explore the nuanced methodologies for its precise measurement, and illuminate its significance as a prognostic and diagnostic biomarker in various disease states.

The Metabolic Cascade: From Active Mediator to Stable Metabolite

The biological activity of PGE2 is intentionally short-lived, a characteristic that allows for localized and tightly controlled signaling. This rapid inactivation is primarily accomplished through a multi-step enzymatic pathway, culminating in the formation of metabolites that are more readily excreted.

The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE2. This intermediate is then rapidly converted to 13,14-dihydro-15-keto-PGE2 by the action of 15-oxo-prostaglandin Δ13-reductase.[2] This more stable circulating metabolite undergoes further degradation through beta- and omega-oxidation, primarily in the liver and lungs, leading to the formation of the tetranor derivative, this compound (PGE-M), which is the principal urinary metabolite.[3]

The rationale for measuring PGE-M lies in its stability compared to the parent PGE2 molecule, which has a very short half-life in circulation. This makes PGE-M an excellent surrogate biomarker for assessing systemic, long-term PGE2 biosynthesis.

Figure 1: Simplified metabolic pathway of PGE2 to its major urinary metabolite, PGE-M.

A pivotal aspect of PGE-M's utility as a biomarker is its significantly reduced biological activity compared to PGE2. Studies have shown that 13,14-dihydro-15-keto-PGE2 does not bind effectively to the primary PGE2 receptors, EP2 and EP4, and consequently does not stimulate downstream signaling pathways such as adenylate cyclase activation.[4] This biological inertia ensures that its measurement reflects the production of the parent compound without contributing to the physiological effects being studied.

Analytical Methodologies for the Quantification of PGE-M

The accurate and precise measurement of PGE-M is paramount for its application as a biomarker. Two primary analytical techniques have been established for this purpose: enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like PGE-M due to its high specificity and sensitivity. This technique allows for the direct measurement of the analyte, minimizing the potential for cross-reactivity that can be a concern with immunoassays.

This protocol provides a generalized workflow. Specific parameters should be optimized for the instrument and column used.

1. Sample Collection and Storage:

-

Collect mid-stream urine in a sterile container.

-

To prevent ex vivo PGE2 production, immediately add a cyclooxygenase inhibitor such as indomethacin (final concentration ~10 µM).[5]

-

Aliquot samples into polypropylene tubes and store at -80°C until analysis to prevent degradation.[3]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: Urine is a complex matrix containing numerous interfering substances. SPE is crucial for purifying and concentrating the analyte, thereby improving the accuracy and sensitivity of the LC-MS/MS analysis.

-

Thaw urine samples on ice.

-

Add a known amount of a deuterated internal standard (e.g., d6-PGE-M) to each sample. This is critical for correcting for analyte loss during sample preparation and for variations in instrument response.[6]

-

Acidify the urine to approximately pH 3 with hydrochloric acid. This step protonates the carboxylic acid groups of PGE-M, making it more amenable to retention on a C18 SPE cartridge.[7]

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the PGE-M and internal standard with a higher concentration of organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate PGE-M from other components.[9]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Selected Reaction Monitoring (SRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (PGE-M) and the internal standard. This highly specific detection method minimizes interference from co-eluting compounds.

-

Figure 2: General workflow for the quantification of urinary PGE-M using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Alternative

ELISA is a plate-based immunoassay that offers a higher-throughput and more cost-effective alternative to LC-MS/MS. Commercially available ELISA kits for PGE-M are widely used in research settings. These are typically competitive assays where PGE-M in the sample competes with a labeled PGE-M conjugate for binding to a limited number of antibody sites.

This protocol is based on a typical competitive ELISA format. Always refer to the specific manufacturer's instructions for the kit being used.

1. Sample Preparation:

-

Rationale: Similar to LC-MS/MS, sample preparation is often necessary to remove interfering substances. However, the specific steps may differ.

-

For urine samples, dilution with the provided assay buffer may be sufficient.

-

For plasma or serum, an extraction step (e.g., solid-phase extraction or ethyl acetate extraction) is often recommended to remove lipids and other interfering components.[10][11]

-

Some ELISA kits for PGE-M require an initial chemical derivatization step to convert the unstable 13,14-dihydro-15-keto-PGE2 into a more stable bicyclo-PGEM derivative, especially for plasma samples.[12][13]

2. ELISA Procedure:

-

Prepare a standard curve using the provided PGE-M standards.

-

Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.

-

Add the enzyme-conjugated PGE-M to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of PGE-M in the sample.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE-M in the samples by interpolating their absorbance values from the standard curve.

-

Correct for any dilution factors used during sample preparation.

Self-Validating System and Trustworthiness:

-

For LC-MS/MS: The use of a stable isotope-labeled internal standard is a self-validating mechanism. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring accurate quantification.

-

For ELISA: The inclusion of positive and negative controls, as well as spiking a known amount of analyte into a sample matrix to assess recovery, are crucial steps to validate the assay's performance and ensure the trustworthiness of the results.[14]

Clinical and Research Significance of PGE-M Levels

The quantification of PGE-M has emerged as a valuable tool in various research and clinical settings, particularly in oncology and the study of inflammatory diseases. Elevated PGE-M levels are indicative of increased systemic PGE2 production, which is often associated with pathological conditions.

PGE-M as a Biomarker in Cancer

Numerous studies have linked elevated PGE-M levels to an increased risk and progression of several types of cancer.

| Cancer Type | Sample Type | Key Findings | Reference |

| Colorectal Cancer | Urine | Levels are significantly increased in patients with colorectal cancer and large adenomas compared to healthy controls.[15] | [15] |

| Breast Cancer | Urine | Elevated levels are associated with obesity, aging, smoking, and lung metastases.[16][17] | [16][17] |

| Pancreatic Cancer | Urine | Higher urinary PGE-M levels are associated with an increased risk of developing pancreatic cancer.[7] | [7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Urine | Levels are not significantly elevated in HNSCC cases compared to healthy controls, but are increased in smokers.[1] | [1] |

| Prostate Cancer | Urine | No significant association with prostate cancer risk, but higher levels are linked to increased all-cause mortality in non-aspirin users.[18] | [18] |

PGE-M in Inflammatory Conditions

Given the central role of PGE2 in inflammation, measuring PGE-M can provide an index of inflammatory activity.

| Condition | Sample Type | Key Findings | Reference |

| Crohn's Disease | Urine | Patients with Crohn's disease have significantly elevated urinary PGE-M levels.[15] | [15] |

| Diabetic Ketoacidosis | Plasma | Plasma levels of 13,14-dihydro-15-keto-PGE2 are elevated.[19] | [19] |

These findings underscore the potential of PGE-M as a non-invasive biomarker for risk assessment, disease monitoring, and evaluating the efficacy of anti-inflammatory and chemopreventive agents. For instance, treatment with celecoxib, a COX-2 inhibitor, has been shown to significantly decrease urinary PGE-M levels in patients with rectal cancer.[15]

Conclusion: A Stable Window into a Dynamic Process

This compound, while lacking the potent biological activity of its parent compound, provides an invaluable tool for researchers and clinicians. Its stability and status as the major urinary metabolite of PGE2 make it a reliable and non-invasive biomarker for systemic PGE2 production. The robust analytical methodologies of LC-MS/MS and ELISA allow for its accurate quantification in various biological matrices. As our understanding of the intricate roles of PGE2 in health and disease continues to expand, the measurement of PGE-M will undoubtedly remain a cornerstone of research in inflammation, oncology, and beyond, paving the way for improved diagnostics, prognostics, and therapeutic interventions.

References

-

Johnson, A. J., et al. (2005). Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia. Clinical Gastroenterology and Hepatology, 3(10), 1003-1008. [Link]

-

Shu, X. O., et al. (2013). Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk. Cancer Epidemiology, Biomarkers & Prevention, 22(7), 1317-1325. [Link]

-

Mesaros, C., et al. (2008). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. Journal of Chromatography B, 871(1), 72-77. [Link]

-

Bothwell, W., et al. (1983). Development and Validation of a Radioimmunoassay for Prostaglandin E2 Metabolite Levels in Plasma. Prostaglandins, 25(2), 225-237. [Link]

-

Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 49(5), 1113-1121. [Link]

-

Wang, D., & Dubois, R. N. (2010). Urinary PGE-M: A Promising Cancer Biomarker. Cancer Prevention Research, 3(1), 1-4. [Link]

-

Pernar, C. H., et al. (2019). Urinary PGE-M in Men with Prostate Cancer. Cancers, 11(10), 1587. [Link]

-

Morris, P. G., et al. (2013). Increased Levels of Urinary PGE-M, a Biomarker of Inflammation, Occur in Association with Obesity, Aging, and Lung Metastases in Patients with Breast Cancer. Cancer Prevention Research, 6(5), 428-436. [Link]

-

Mesaros, C., et al. (2008). Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. ResearchGate. [Link]

-

Hohlfeld, T., et al. (1997). Expression, Function, and Regulation of E-Type Prostaglandin Receptors (EP 3 ) in the Nonischemic and Ischemic Pig Heart. Circulation Research, 81(4), 587-596. [Link]

-

Interchim. (n.d.). Prostaglandin E2 (Monoclonal) ELISA Kit Instructions. Retrieved from [Link]

-

Morris, P. G., et al. (2013). Increased Levels of Urinary PGE-M, a Biomarker of Inflammation, Occur in Association with Obesity, Aging, and Lung Metastases in Patients with Breast Cancer. AACR Journals. [Link]

- Google Patents. (n.d.). Kit and method for measuring prostaglandin e-major urinary metabolite.

-

Suzuki, T., et al. (2024). Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM). Journal of Clinical Laboratory Analysis, 38(9), e25102. [Link]

-

Shaik, J. S., et al. (2007). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 48(12), 2755-2764. [Link]

-

Menter, D. G., & Dubois, R. N. (2012). Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. Cancers, 4(4), 981-1002. [Link]

-

Suzuki, T., et al. (2024). Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E-Major Urinary Metabolite (PGE-MUM). PubMed. [Link]

-

Armstrong, M. J., et al. (2021). Plasma Prostaglandin E2 Metabolite Levels Predict Type 2 Diabetes Status and One-Year Therapeutic Response Independent of Clinical Markers of Inflammation. Metabolites, 11(11), 743. [Link]

-

Huang, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]

-

Axelrod, L., et al. (1986). Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects. Diabetes, 35(9), 1004-1010. [Link]

-

Cao, H., et al. (2008). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. ResearchGate. [Link]

-

Huang, Y., et al. (2025). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. EMBO Reports, e611. [Link]

-

LIPID MAPS. (n.d.). 13,14-dihydro-15-keto-PGE2. Retrieved from [Link]

-

Hegstad, R. L., et al. (1984). Validation of radioimmunoassays to measure prostaglandins F2 alpha and E2 in canine endometrium and plasma. American Journal of Veterinary Research, 45(1), 119-124. [Link]

-

Li, L., & Zhang, J. (2021). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers in Physiology, 12, 750536. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2017159612A1 - Kit and method for measuring prostaglandin e-major urinary metabolite - Google Patents [patents.google.com]

- 14. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E-Major Urinary Metabolite (PGE-MUM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urine PGE-M: A metabolite of prostaglandin E2 as a potential biomarker of advanced colorectal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 in Inflammation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, orchestrating a complex array of physiological and pathological responses. However, its inherent instability and short half-life in circulation present significant challenges for its direct quantification as a biomarker. This technical guide delves into the scientific rationale and practical application of utilizing its stable downstream metabolite, 13,14-dihydro-15-keto-tetranor Prostaglandin E2 (PGE-M), as a robust and reliable surrogate for systemic PGE2 production. We will explore the biochemical cascade leading to PGE-M formation, its validation as a clinical biomarker in various inflammatory states, and provide detailed, field-proven methodologies for its accurate quantification in biological matrices. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively leverage PGE-M in their investigations of inflammatory processes and the development of novel anti-inflammatory therapeutics.

Introduction: The Prostaglandin E2 Axis in Inflammation

Prostaglandin E2 (PGE2) is a potent lipid mediator derived from the enzymatic metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[1][2] Its synthesis is markedly upregulated at sites of inflammation, where it contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain.[3] Beyond these classical roles, PGE2 exhibits pleiotropic effects on immune cell differentiation and function, further shaping the inflammatory microenvironment.[1] Given its central role, accurately assessing PGE2 activity is paramount for understanding inflammatory disease pathogenesis and evaluating the efficacy of anti-inflammatory interventions.

The clinical utility of direct PGE2 measurement, however, is hampered by its rapid conversion to inactive metabolites. This has necessitated the identification of a stable, downstream product that accurately reflects systemic PGE2 biosynthesis. This compound (PGE-M), a major urinary metabolite of PGE2, has emerged as the biomarker of choice for this purpose.[4]

The Biochemical Pathway: From PGE2 to PGE-M

The metabolic conversion of PGE2 to PGE-M is a multi-step enzymatic cascade that ensures the tight regulation of PGE2's biological activity. The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6] This conversion to 15-keto-PGE2 results in a biologically inactive molecule.[7]

Following this initial inactivation, the 13,14-double bond is reduced, and subsequent β- and ω-oxidation in the liver and other tissues leads to the formation of the tetranor structure, yielding the stable end-product, this compound (PGE-M), which is then excreted in the urine.[8]

Figure 1: Simplified metabolic pathway of Prostaglandin E2 (PGE2) to its urinary metabolite, PGE-M.

PGE-M as a Validated Biomarker of Systemic Inflammation

The utility of urinary PGE-M as a biomarker for systemic inflammation has been substantiated across a spectrum of inflammatory conditions. Elevated PGE-M levels have been correlated with disease activity and prognosis in various cancers, including breast, colorectal, and lung cancer, where chronic inflammation is a key driver of tumorigenesis.[4][9][10] Furthermore, studies in autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease (Crohn's disease) have demonstrated a significant association between urinary PGE-M concentrations and inflammatory burden.[11][12][13] Its application also extends to cardiovascular diseases, where inflammation plays a crucial role in the pathogenesis of atherosclerosis.[14][15]

Quantitative Data on Urinary PGE-M Levels in Health and Disease

The following table summarizes representative urinary PGE-M levels reported in various studies, highlighting the quantitative differences observed between healthy individuals and those with inflammatory conditions. It is crucial to note that absolute values can vary between studies due to differences in analytical methods and patient populations.

| Condition | Patient Cohort | Median PGE-M Level (ng/mg creatinine) | Key Findings & Reference |

| Healthy Controls | Breast Cancer Study Controls | 4.23 | Significantly lower than patients with metastatic disease.[9] |

| Healthy Controls | Colorectal Adenoma Study Controls | 5.57 | Lower than patients with high-risk adenomas.[10] |

| Breast Cancer | Patients with Metastatic Disease | 5.47 | Significantly higher than controls.[9] |

| Breast Cancer | Patients with Lung Metastases | 6.7 | Significantly higher than controls and patients without lung metastases.[9] |

| Colorectal Adenoma | High-Risk Adenoma Cases | 6.26 | Significantly higher than controls.[10] |

| Rheumatoid Arthritis | Patients treated with anti-TNF and anti-IL6R drugs | Elevated | Levels increased with treatment, suggesting a complex interplay.[16] |

| Crohn's Disease | Active Disease | Elevated | Proposed as a non-invasive biomarker of disease activity.[13] |

Methodologies for the Quantification of PGE-M

The accurate and precise measurement of PGE-M is critical for its application as a biomarker. Two primary analytical techniques are widely employed: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively cost-effective method for quantifying PGE-M. Commercially available kits provide a standardized and accessible platform for researchers. The principle of a competitive ELISA for PGE-M is outlined below.

This protocol is a generalized representation based on commercially available kits. It is imperative to follow the specific instructions provided by the kit manufacturer.

-

Sample Preparation:

-

Collect urine samples and store them at -80°C until analysis to ensure stability.[17]

-

Thaw samples on ice.

-

Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Depending on the kit, a derivatization step may be required to convert all PGE2 metabolites to a single stable derivative. This typically involves incubation with a carbonate buffer at 37°C.[18]

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the provided PGE-M standard according to the kit's instructions to generate a standard curve. This is crucial for accurate quantification.[18]

-

-